Propylene glycol dicaprylate

Description

Properties

IUPAC Name |

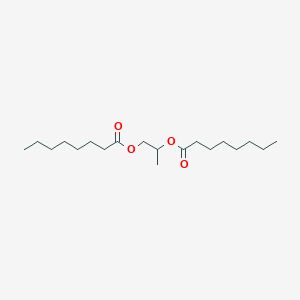

2-octanoyloxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYMWJFNQQOJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864050 | |

| Record name | 1,2-Propanediol dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Rich fatty fruity aroma | |

| Record name | Propyleneglycol dioctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Propyleneglycol dioctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.929 (20°) | |

| Record name | Propyleneglycol dioctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7384-98-7 | |

| Record name | Propylene glycol dicaprylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dicaprylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene di(octanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581437HWX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Propylene Glycol Dicaprylate/Dicaprate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Propylene (B89431) Glycol Dicaprylate/Dicaprate, a versatile diester widely utilized in pharmaceutical and cosmetic formulations. This document details the chemical synthesis process, purification methods, and a comprehensive suite of analytical techniques for structural verification and quality control. Detailed experimental protocols and structured data tables are provided to facilitate replication and analysis in a research setting.

Synthesis of Propylene Glycol Dicaprylate/Dicaprate

Propylene Glycol Dicaprylate/Dicaprate is a mixture of the propylene glycol diesters of caprylic (C8) and capric (C10) acids, with the diester fraction being predominant.[1][2] The primary industrial method for its synthesis is the direct esterification of propylene glycol with a mixture of caprylic and capric acids.[3][4] This reaction is an equilibrium process, and specific conditions are employed to drive the reaction toward the formation of the desired diester product.

Reaction Principle

The synthesis involves the reaction of the two hydroxyl groups of propylene glycol with the carboxyl groups of caprylic and capric fatty acids, forming two ester linkages and releasing water as a byproduct. To achieve a high conversion rate, the reaction is typically catalyzed by a strong acid, and water is continuously removed from the reaction mixture.

Key Reaction Parameters

The efficiency and outcome of the synthesis are highly dependent on several critical parameters, which are summarized below.

| Parameter | Typical Value/Condition | Purpose |

| Reactants | Propylene Glycol, Caprylic Acid (Octanoic Acid), Capric Acid (Decanoic Acid) | Core components for the ester formation.[3] |

| Molar Ratio | Excess fatty acid to propylene glycol | To drive the reaction towards the formation of the diester. |

| Catalyst | Strong acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) | To increase the rate of the esterification reaction.[5] |

| Solvent | Toluene, Cyclohexane, or other non-polar azeotropic solvent | To facilitate the azeotropic removal of water, shifting the equilibrium to favor the product.[5] |

| Polymerization Inhibitor | Hydroquinone (HQ), p-hydroxyanisole (MEHQ) | To prevent undesired polymerization, especially if unsaturated fatty acids are present.[5] |

| Reaction Temperature | 80 - 150 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate.[6] |

| Reaction Time | 10 - 16 hours | To allow the reaction to reach near completion.[7] |

| Atmosphere | Inert (e.g., Nitrogen sparging) | To prevent oxidation of the reactants and product at elevated temperatures. |

Synthesis and Purification Workflow

The overall process can be broken down into three main stages: esterification, neutralization/washing, and purification.

References

- 1. Propylene Glycol Dicaprylate/Dicaprate [drugfuture.com]

- 2. Propylene Glycol Dicaprylate/Dicaprate [doi.usp.org]

- 3. DE19719929A1 - Use of propylene-glycol-di:caprylate-di:caprate - Google Patents [patents.google.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics of poly(propylene fumarate) synthesis by step polymerization of diethyl fumarate and propylene glycol using zinc chloride as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106748762A - A kind of preparation method of propylene glycol diacrylate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Propylene Glycol Dicaprylate/Dicaprate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dicaprylate/dicaprate is a versatile diester of propylene glycol with caprylic and capric acids, two medium-chain fatty acids.[1][2] It is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, valued for its properties as an emollient, solvent, and viscosity-increasing agent.[3][4] This technical guide provides an in-depth analysis of its core physicochemical properties, offering valuable data and experimental insights for professionals in research and development.

Chemical Identity

Propylene glycol dicaprylate/dicaprate is a complex mixture of the propylene glycol mono- and diesters of caprylic and capric acids, with the diester fraction being predominant.[5]

| Identifier | Value |

| Chemical Name | Propylene Glycol Dicaprylate/Dicaprate |

| INCI Name | PROPYLENE GLYCOL DICAPRYLATE/DICAPRATE |

| CAS Number | 68583-51-7, 58748-27-9, 68988-72-7[6] |

| EINECS/ELINCS No. | 271-516-3[4] |

| Molecular Formula | C21H44O6 (representative)[7] |

| Molecular Weight | Approximately 392.57 g/mol (representative)[7][8] |

| Synonyms | Decanoic acid, mixed diesters with octanoic acid and propylene glycol; Propylene glycol dicaprylocaprate[5][9] |

Physicochemical Properties

The functional performance of propylene glycol dicaprylate/dicaprate in various applications is dictated by its distinct physicochemical characteristics.

General Properties

| Property | Description |

| Appearance | Clear, colorless to pale yellowish, oily liquid.[3][4] |

| Odor | Neutral or slightly fatty odor.[9][10] |

| Taste | Neutral taste.[9] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of propylene glycol dicaprylate/dicaprate, compiled from various technical sources.

| Property | Value | Unit | Method |

| Density (at 20°C) | 0.923 - 0.929 | g/cm³ | Ph. Eur. 2.2.5 |

| Viscosity (at 20°C) | 9 - 12 | mPa·s | Ph. Eur. 2.2.9[9] |

| Refractive Index (at 20°C) | 1.436 - 1.442 | Ph. Eur. 2.2.6 | |

| Boiling Point | 269.6 | °C at 760 mmHg | Estimated[7] |

| Melting Point | -50 | °C | |

| Flash Point | 121.8 | °C | Estimated[7] |

| Acid Value | ≤ 0.2 | mg KOH/g | Ph. Eur. 2.5.1[5][9] |

| Hydroxyl Value | ≤ 10 | mg KOH/g | Ph. Eur. 2.5.3[5][9] |

| Iodine Value | ≤ 1.0 | g I₂/100g | Ph. Eur. 2.5.4[5] |

| Peroxide Value | ≤ 1.0 | meq O₂/kg | Ph. Eur. 2.5.5[5] |

| Saponification Value | 310 - 335 | mg KOH/g | Ph. Eur. 2.5.6[5] |

| Water Content | ≤ 0.1 | % | Ph. Eur. 2.5.12[5][9] |

Solubility Profile

Propylene glycol dicaprylate/dicaprate is a lipophilic substance with limited aqueous solubility.[3][10]

| Solvent | Solubility |

| Water | Insoluble[9] |

| Ethanol (96%) | Soluble[9][11] |

| Isopropanol | Soluble[9] |

| Acetone | Soluble[9] |

| Ethyl Acetate | Soluble[9][10] |

| Hexane | Soluble[9][10] |

| Dichloromethane | Soluble[10] |

| Toluene | Soluble[9] |

| Diethyl Ether | Soluble[9] |

| Vegetable Oils | Miscible in all ratios[4][9] |

| Glycerol | Insoluble[9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmacopeial methods and general laboratory practices.

Determination of Density

The density of propylene glycol dicaprylate/dicaprate can be accurately measured using a pycnometer or a digital density meter.[12][13]

Method: Pycnometry

-

Preparation: Clean and dry a pycnometer of a suitable volume. Determine and record the mass of the empty pycnometer.

-

Calibration: Fill the pycnometer with deionized water of a known temperature (e.g., 20°C) and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Measurement: Empty and thoroughly dry the pycnometer. Fill it with the propylene glycol dicaprylate/dicaprate sample, ensuring no air bubbles are present. Adjust the temperature to 20°C.

-

Weighing: Determine the mass of the pycnometer filled with the sample.

-

Calculation: Calculate the density by dividing the mass of the sample by the calibrated volume of the pycnometer.

Measurement of Viscosity

The viscosity of this oily liquid is typically determined using a capillary viscometer or a rotational viscometer.[14][15]

Method: Capillary Viscometry (ASTM D445)

-

Apparatus: Select a calibrated glass capillary viscometer suitable for the expected viscosity range.

-

Sample Preparation: Ensure the sample is free of air bubbles and at a constant, known temperature (e.g., 20°C) by placing it in a temperature-controlled bath.[16]

-

Measurement: Draw the liquid into the viscometer up to a specified mark.

-

Flow Time: Allow the liquid to flow under gravity and measure the time it takes for the meniscus to pass between two marked points on the capillary.[16]

-

Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Assessment of Solubility

A common method to determine the solubility of a substance in a particular solvent is the shake-flask method.[17]

Method: Shake-Flask Method

-

Preparation: Add an excess amount of propylene glycol dicaprylate/dicaprate to a known volume of the solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

Separation: Allow the mixture to stand undisturbed until a clear supernatant is formed. If necessary, centrifuge the sample to separate the undissolved solute.

-

Quantification: Carefully withdraw an aliquot of the saturated supernatant.

-

Analysis: Determine the concentration of the dissolved propylene glycol dicaprylate/dicaprate in the aliquot using a suitable analytical technique, such as gas chromatography (GC).[18] The solubility is expressed as the mass of solute per volume or mass of the solvent.

Stability and Storage

Propylene glycol dicaprylate/dicaprate is a stable compound under normal storage conditions.[10] It exhibits high stability against oxidation.[9] To ensure its quality, it should be preserved in well-closed containers and protected from moisture.[5]

Applications in Drug Development

The unique properties of propylene glycol dicaprylate/dicaprate make it a valuable excipient in various pharmaceutical formulations:

-

Emollient: It imparts a smooth, non-greasy feel to topical preparations.[6]

-

Solvent: It serves as a good solvent for many active pharmaceutical ingredients (APIs), particularly lipophilic drugs.[9]

-

Vehicle for Injectables: Its low viscosity makes it suitable as a carrier oil for subcutaneous and intramuscular injections.[9]

-

Penetration Enhancer: It can enhance the skin penetration of other ingredients in topical formulations.[1]

-

Viscosity-Increasing Agent: It can be used to modify the viscosity of non-aqueous formulations.[4]

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

- 1. PROPYLENE GLYCOL DICAPRYLATE/DICAPRATE - Ataman Kimya [atamanchemicals.com]

- 2. Propylene Glycol Dicaprylate/Dicaprate [doi.usp.org]

- 3. CAS 53824-77-4: Propylene glycol dicaprate | CymitQuimica [cymitquimica.com]

- 4. specialchem.com [specialchem.com]

- 5. Propylene Glycol Dicaprylate/Dicaprate [drugfuture.com]

- 6. Propylene Glycol Dicaprylate/Dicaprate (Explained + Products) [incidecoder.com]

- 7. PROPYLENE GLYCOL DICAPRYLATE/DICAPRATE | CAS#:68988-72-7 | Chemsrc [chemsrc.com]

- 8. propylene glycol dicaprylate/dicaprate [thegoodscentscompany.com]

- 9. marcordev.com [marcordev.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Propylene Glycol Dicaprylate | C19H36O4 | CID 94339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. rroij.com [rroij.com]

- 14. azom.com [azom.com]

- 15. Oil Viscosity - How It's Measured and Reported [machinerylubrication.com]

- 16. spectrosci.com [spectrosci.com]

- 17. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

Spectroscopic Analysis of Propylene Glycol Dicaprylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of propylene (B89431) glycol dicaprylate, a widely used excipient in the pharmaceutical and cosmetic industries. This document details the experimental protocols and expected data for four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy. The information presented here is intended to serve as a practical resource for the identification, characterization, and quality control of this important compound.

Introduction to Propylene Glycol Dicaprylate

Propylene glycol dicaprylate is the diester of propylene glycol and caprylic acid. It is a colorless to light yellow oily liquid that is practically insoluble in water but soluble in fatty oils and ethanol.[1] Its emollient and solvent properties make it a valuable ingredient in a variety of formulations, including oral and topical drug delivery systems, as well as cosmetic and personal care products.[2][3] Given its widespread use, robust analytical methods are essential to ensure its identity, purity, and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are invaluable for confirming the identity of propylene glycol dicaprylate and for detecting potential impurities.

Experimental Protocol for NMR Analysis

A standard approach for the NMR analysis of propylene glycol dicaprylate involves dissolving the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and acquiring the spectra on a high-field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-50 mg of propylene glycol dicaprylate in 0.5-0.7 mL of chloroform-d (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

Experimental Workflow for NMR Analysis

References

Solubility of Active Pharmaceutical Ingredients in Propylene Glycol Dicaprylate/Dicaprate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of active pharmaceutical ingredients (APIs) in propylene (B89431) glycol dicaprylate/dicaprate (PGDCD), a versatile lipid excipient. PGDCD, known by trade names such as Miglyol® 840 and Captex® 200, is a diester of propylene glycol with caprylic and capric acids.[1][2][3] Its excellent solvent properties, low viscosity, and high stability make it a valuable component in the development of lipid-based drug delivery systems, particularly for poorly water-soluble compounds (BCS Class II and IV).[4][5][6] This guide details experimental protocols for determining solubility, presents available quantitative solubility data, and outlines the logical workflow for formulating self-emulsifying drug delivery systems (SEDDS) using this excipient.

Data Presentation: Quantitative Solubility of APIs in Propylene Glycol Dicaprylate/Dicaprate and Related Solvents

The following table summarizes the available quantitative solubility data for various APIs in propylene glycol dicaprylate/dicaprate and other relevant lipid solvents. It is important to note that solubility can be influenced by the specific grade of the excipient, temperature, and the crystalline form of the API.

| Active Pharmaceutical Ingredient (API) | Solvent System | Solubility (mg/mL) | Temperature (°C) | Reference(s) |

| Dexibuprofen | Propylene Glycol Dicaprylate (Miglyol 840) | 145 | Not Specified | [7] |

| Naproxen | Propylene Glycol Dicaprylate (Miglyol 840) | 81 | Not Specified | [7] |

Experimental Protocols for Solubility Determination

Accurate determination of API solubility in lipid excipients is crucial for successful formulation development. The following sections detail the methodologies for three commonly employed techniques: the Shake-Flask Method, Hot-Stage Microscopy (HSM), and Differential Scanning Calorimetry (DSC).

Equilibrium "Shake-Flask" Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent.[8] It involves saturating the solvent with the API and then quantifying the amount of dissolved drug.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the API to a known volume or weight of propylene glycol dicaprylate/dicaprate in a sealed container (e.g., glass vial). The container should be of sufficient size to allow for adequate mixing.

-

Equilibration: Place the container in a constant temperature shaker bath. The temperature should be controlled to reflect the intended storage or physiological conditions (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] Periodic sampling and analysis can confirm that equilibrium has been achieved when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, separate the undissolved solid API from the saturated solution. This is typically achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant.[9] Filtration through a compatible filter (e.g., a 0.45 µm PTFE filter) that does not adsorb the drug can also be used.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent in which both the API and the lipid are soluble. Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of the API in the propylene glycol dicaprylate/dicaprate based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or % w/w.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Palmer Holland, Inc. - CAPTEX 200 - Propylene Glycol Dicaprylate/Dicaprate [products.palmerholland.com]

- 3. Captex - 200P - ABITEC - Bioavailability Enhancer - Carrier [knowde.com]

- 4. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Propylene Glycol Dicaprylate/Dicaprate: An In-Depth Technical Guide for Lipid-Based Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dicaprylate/dicaprate is a versatile diester of propylene glycol with caprylic and capric acids, widely utilized as a lipid-based excipient in the pharmaceutical industry.[1][2] Its favorable physicochemical properties, including high stability, excellent solvent capacity for a wide range of active pharmaceutical ingredients (APIs), and biocompatibility, make it a valuable component in the development of various drug delivery systems.[3][4] This technical guide provides a comprehensive overview of propylene glycol dicaprylate/dicaprate, focusing on its application as a core component in lipid-based drug delivery systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS). This document will delve into its properties, formulation strategies, and detailed experimental protocols for characterization, offering a valuable resource for researchers and drug development professionals.

Physicochemical Properties and Safety Profile

Propylene glycol dicaprylate/dicaprate is a clear, colorless to slightly yellowish oily liquid with a neutral odor and taste.[1][5] It is a mixture of the propylene glycol mono- and diesters of caprylic (C8) and capric (C10) acids, with the diester fraction being predominant.[2][6] Several commercial grades are available, such as MIGLYOL® 840 and Crodamol™ PC, which offer consistent quality and performance.

Physicochemical Characteristics

A summary of the key physicochemical properties of propylene glycol dicaprylate/dicaprate is presented in Table 1. Its low viscosity and good solubility in a range of organic solvents contribute to its ease of use in formulations.[3][5]

Table 1: Physicochemical Properties of Propylene Glycol Dicaprylate/Dicaprate

| Property | Value | References |

| Appearance | Clear, colorless to slightly yellowish liquid | [5] |

| Odor/Taste | Neutral | [5] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and hexane; Insoluble in water | [3][5] |

| Viscosity (at 20°C) | 9-12 mPa·s | [3] |

| Acid Value | ≤ 0.2 mg KOH/g | [6] |

| Hydroxyl Value | ≤ 10 mg KOH/g | [6] |

| Iodine Value | ≤ 1.0 g I₂/100g | [6] |

| Saponification Value | 310-335 mg KOH/g | [6] |

| Peroxide Value | ≤ 1.0 meq O₂/kg | [6] |

Safety and Biocompatibility

Propylene glycol dicaprylate/dicaprate is generally regarded as a safe and biocompatible excipient for oral and topical drug delivery. It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[3] Toxicological studies have demonstrated a high safety profile with no significant adverse effects observed in acute and sub-chronic toxicity studies.[7]

Application in Lipid-Based Drug Delivery Systems

The primary application of propylene glycol dicaprylate/dicaprate in pharmaceuticals is as a lipid component in various drug delivery systems, most notably in Self-Emulsifying Drug Delivery Systems (SEDDS).[4] These systems are isotropic mixtures of oils, surfactants, and sometimes cosurfactants or cosolvents, which spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8]

The use of propylene glycol dicaprylate/dicaprate in SEDDS offers several advantages for poorly water-soluble drugs (BCS Class II and IV):

-

Enhanced Solubilization: It acts as an excellent solvent, increasing the drug loading capacity of the formulation.[3][4]

-

Improved Bioavailability: By presenting the drug in a solubilized state and forming fine droplets, it enhances the rate and extent of drug absorption.[4][8]

-

Protection from Degradation: It can protect the encapsulated drug from enzymatic degradation in the gastrointestinal tract.[4]

Role in SEDDS Formulations

In a typical SEDDS formulation, propylene glycol dicaprylate/dicaprate can function as the oil phase or as a co-surfactant. Its selection is based on the solubility of the drug in the excipient and its ability to contribute to the formation of a stable emulsion.

A logical workflow for developing a SEDDS formulation is depicted in the following diagram:

Formulation Examples

Table 2 provides examples of SEDDS formulations from the literature that utilize propylene glycol dicaprylate/dicaprate.

Table 2: Example SEDDS Formulations with Propylene Glycol Dicaprylate/Dicaprate

| Drug | Role of Propylene Glycol Dicaprylate/Dicaprate | Oil | Surfactant | Co-surfactant/Co-solvent | Reference |

| Carvedilol (B1668590) | Co-surfactant (Labrafac PG) | Oleic acid | Labrafil M 1944 CS | - | [9] |

| Cepharanthine | - | Isopropyl myristate | Cremophor RH40 | PEG 200 | [10] |

| Progesterone | Oil (as part of MCT) | MCT/LCT blend | - | - | [11] |

Drug Solubility Data

The solubility of a drug in the lipid phase is a critical parameter for developing a successful lipid-based formulation. Table 3 presents solubility data for selected drugs in propylene glycol dicaprylate/dicaprate or related propylene glycol esters.

Table 3: Solubility of Drugs in Propylene Glycol Esters

| Drug | Solvent | Solubility | Reference |

| Ibuprofen (B1674241) | Propylene glycol | 300 mg/g | [12] |

| Ketoprofen | Propylene glycol | 0.499 mol/L (at 300.15 K) | [13] |

| Carvedilol | Capryol PGMC (Propylene Glycol Monocaprylate) | ~150 mg/mL | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formulation and characterization of propylene glycol dicaprylate/dicaprate-based SEDDS.

Preparation of SEDDS Pre-concentrate

The following diagram illustrates the general procedure for preparing a SEDDS pre-concentrate.

Methodology:

-

Accurately weigh the required amounts of the oil phase (e.g., propylene glycol dicaprylate/dicaprate), surfactant, and co-surfactant into a glass vial.

-

Mix the components thoroughly using a vortex mixer or a magnetic stirrer until a homogenous isotropic mixture is formed. Gentle heating (e.g., 40-50 °C) may be applied to facilitate mixing, especially for highly viscous components.[15]

-

Accurately weigh the drug and add it to the mixture of excipients.

-

Continue vortexing or stirring until the drug is completely dissolved, resulting in a clear pre-concentrate.[15]

Characterization of SEDDS

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the emulsion droplets formed upon dilution of the SEDDS pre-concentrate. The PDI indicates the breadth of the size distribution.[16]

Methodology:

-

Dilute a small, accurately measured amount of the SEDDS pre-concentrate (e.g., 100 µL) with a suitable aqueous medium (e.g., deionized water, phosphate (B84403) buffer pH 6.8) to a final volume of 10 mL in a volumetric flask.[11]

-

Gently invert the flask several times to allow for spontaneous emulsification.

-

Filter the resulting emulsion through a 0.45 µm syringe filter to remove any dust particles or aggregates.[10]

-

Transfer the filtered sample into a disposable cuvette for DLS analysis.

-

Measure the particle size (Z-average) and PDI using a Zetasizer at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25 °C).[10][11]

-

Perform the measurement in triplicate for each sample.

Principle: The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the emulsion droplets. It is determined by separating the free, unencapsulated drug from the encapsulated drug.

Methodology (Ultra-centrifugation Method):

-

Dilute the SEDDS pre-concentrate with an aqueous medium as described for particle size analysis.

-

Centrifuge the resulting emulsion at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the oily phase (containing the encapsulated drug) from the aqueous phase (which may contain unencapsulated drug).

-

Carefully collect the supernatant (aqueous phase) and analyze the concentration of the unencapsulated drug using a validated analytical method such as HPLC.

-

Calculate the EE% using the following formula: EE% = [(Total amount of drug - Amount of unencapsulated drug) / Total amount of drug] x 100

Principle: The dialysis bag method is commonly used to assess the in vitro release of a drug from a nano-sized delivery system like SEDDS. The formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO), which is then immersed in a dissolution medium. The rate of drug appearance in the dissolution medium is monitored over time.[17][18]

Methodology:

-

Select a dialysis membrane with an appropriate MWCO that allows the passage of the drug but retains the emulsion droplets.

-

Activate the dialysis membrane according to the manufacturer's instructions.

-

Accurately measure a specific volume of the SEDDS pre-concentrate (equivalent to a known amount of the drug) and place it inside the dialysis bag.

-

Securely close both ends of the dialysis bag.

-

Immerse the dialysis bag in a beaker containing a known volume of dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8). The dissolution apparatus (USP Type II, paddle) should be maintained at 37 ± 0.5 °C with a constant stirring speed (e.g., 50 rpm).[10]

-

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[10]

-

Filter the collected samples through a 0.45 µm syringe filter.

-

Analyze the drug concentration in the filtered samples using a validated HPLC method.

-

Calculate the cumulative percentage of drug released at each time point.

Ex Vivo Intestinal Permeability Study

Principle: The everted gut sac model is an ex vivo method used to evaluate the intestinal permeability of a drug from a formulation. A segment of the small intestine is everted, filled with a buffer, and incubated in a solution containing the drug formulation. The amount of drug that permeates into the serosal side (inside the sac) is measured over time.[19][20]

Methodology:

-

Humanely sacrifice a rat (e.g., Wistar) after overnight fasting with free access to water.

-

Isolate the small intestine and immediately place it in cold, oxygenated Tyrode's solution.

-

Gently evert a segment of the jejunum (approximately 5-6 cm) over a glass rod.

-

Tie one end of the everted sac with a silk suture.

-

Fill the sac with a known volume of fresh, oxygenated Tyrode's solution (serosal fluid) and tie the other end.

-

Place the everted sac in a beaker containing the drug formulation (e.g., SEDDS dispersed in Tyrode's solution) as the mucosal fluid, maintained at 37 °C and continuously aerated.

-

At predetermined time intervals, withdraw samples from the serosal fluid inside the sac and replace with an equal volume of fresh Tyrode's solution.

-

Analyze the drug concentration in the serosal fluid samples using a validated HPLC method.

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the intestinal membrane.

Validated HPLC Method for Drug Quantification

Principle: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of the drug in various samples generated during formulation development and characterization (e.g., solubility studies, in vitro release, permeability studies).[14][21]

Example HPLC Method for Carvedilol in a Lipid-Based Formulation: [14]

-

Chromatographic System:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile and Methanol (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 242 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Standard Solution Preparation:

-

Prepare a stock solution of carvedilol in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

-

-

Sample Preparation (from in vitro release study):

-

Filter the collected samples through a 0.45 µm syringe filter.

-

If necessary, dilute the samples with the mobile phase to fall within the linear range of the calibration curve.

-

-

Method Validation:

-

The method should be validated according to ICH guidelines for linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ).[22]

-

Conclusion

Propylene glycol dicaprylate/dicaprate is a highly valuable excipient for the development of lipid-based drug delivery systems, particularly for improving the oral bioavailability of poorly water-soluble drugs. Its excellent solubilizing properties, favorable safety profile, and compatibility with other excipients make it a versatile choice for formulators. This technical guide has provided a detailed overview of its properties, applications, and, crucially, step-by-step experimental protocols for the successful formulation and characterization of SEDDS. By following these guidelines, researchers and drug development professionals can effectively harness the potential of propylene glycol dicaprylate/dicaprate to develop robust and efficacious drug delivery systems.

References

- 1. A new self-emulsifying drug delivery system (SEDDS) for poorly soluble drugs: characterization, dissolution, in vitro digestion and incorporation into solid pellets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] QUANTIFICATION OF CARVEDILOL IN VARIOUS LIPIDS BY RP-HPLC / UV METHOD : APPLICATION IN DEVELOPMENT OF LIPID BASED DRUG DELIVERY SYSTEMS | Semantic Scholar [semanticscholar.org]

- 6. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. Optimisation of cosolvent concentration for topical drug delivery - II: influence of propylene glycol on ibuprofen permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. ijpbs.com [ijpbs.com]

- 15. worthe-it.co.za [worthe-it.co.za]

- 16. ijrpr.com [ijrpr.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Standardization of an ex vivo method for determination of intestinal permeability of drugs using everted rat intestine apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Standardization of an ex vivo method for determination of intestinal permeability of drugs using everted rat intestine apparatus. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Esterification of Propylene Glycol with Caprylic and Capric Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propylene (B89431) glycol dicaprylate/dicaprate, a key excipient in the pharmaceutical and cosmetic industries. The document delves into the two primary synthesis methodologies: chemical esterification and enzymatic esterification. It offers detailed experimental protocols, comparative quantitative data, and visual representations of the underlying reaction mechanisms and workflows.

Introduction

Propylene glycol dicaprylate/dicaprate is a versatile diester synthesized from the reaction of propylene glycol with a mixture of caprylic (C8) and capric (C10) fatty acids.[1] It is a clear, colorless to slightly yellowish oily liquid with a low viscosity.[2] Its non-greasy feel, excellent emollient properties, and ability to act as a solvent and penetration enhancer make it a valuable ingredient in topical drug formulations, creams, lotions, and other personal care products.[1][3]

The synthesis of propylene glycol dicaprylate/dicaprate can be achieved through two main routes: traditional chemical esterification, typically catalyzed by a strong acid, and enzymatic esterification, which utilizes lipases as biocatalysts. The choice of synthesis method impacts reaction conditions, yield, purity of the final product, and environmental footprint.

Chemical Esterification: The Fischer-Speier Reaction

Chemical esterification of propylene glycol with caprylic and capric acids is a classic example of the Fischer-Speier esterification. This method involves heating the reactants in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[4] The reaction is reversible, and to drive it towards the formation of the diester, water, a byproduct, is typically removed from the reaction mixture through azeotropic distillation.[5]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of propylene glycol. This is a stepwise process, first forming the monoester and then the diester.

// Nodes Reactants [label="Propylene Glycol (PG)\n+ Caprylic/Capric Acid (FA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nFatty Acid Carbonyl\n(H+ catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; NucleophilicAttack1 [label="Nucleophilic Attack\nby PG's 1° or 2° -OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral1 [label="Tetrahedral Intermediate 1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WaterElim1 [label="Elimination of H2O", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monoester [label="Propylene Glycol Monoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation2 [label="Protonation of\nSecond Fatty Acid", fillcolor="#FBBC05", fontcolor="#202124"]; NucleophilicAttack2 [label="Nucleophilic Attack\nby remaining -OH of Monoester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral2 [label="Tetrahedral Intermediate 2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WaterElim2 [label="Elimination of H2O", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diester [label="Propylene Glycol Diester\n(Dicaprylate/Dicaprate)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> Protonation [label="p-TSA or H₂SO₄"]; Protonation -> NucleophilicAttack1; NucleophilicAttack1 -> Tetrahedral1; Tetrahedral1 -> WaterElim1 [label="Proton Transfer"]; WaterElim1 -> Monoester [label="- H₂O"]; Monoester -> Protonation2 [label="Excess FA\n+ H+ catalyst"]; Protonation2 -> NucleophilicAttack2; NucleophilicAttack2 -> Tetrahedral2; Tetrahedral2 -> WaterElim2 [label="Proton Transfer"]; WaterElim2 -> Diester [label="- H₂O"]; }

Figure 1: Acid-catalyzed esterification mechanism.Experimental Protocol: Chemical Synthesis

The following is a representative protocol for the synthesis of propylene glycol dicaprylate/dicaprate using p-toluenesulfonic acid as a catalyst.

Materials:

-

Propylene Glycol

-

Caprylic Acid

-

Capric Acid (or a pre-mixed blend)

-

p-Toluenesulfonic acid (p-TSA)

-

Toluene (B28343) (for azeotropic water removal)

-

5% Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine propylene glycol and a mixture of caprylic and capric acids. A typical molar ratio is 1:2.2 (propylene glycol to total fatty acids) to ensure complete diester formation.

-

Catalyst Addition: Add p-toluenesulfonic acid as the catalyst, typically at a concentration of 1-2% by weight of the reactants.

-

Solvent Addition: Add toluene to the flask to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux (typically 110-140°C) with vigorous stirring. Water will be collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a specified limit (e.g., < 0.5 mg KOH/g).

-

Neutralization: After cooling the reaction mixture, wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the toluene and any remaining water by vacuum distillation.

-

Purification: The crude product can be further purified by vacuum distillation to obtain a clear, low-odor product.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Charge [label="Charge Reactants:\nPropylene Glycol, Caprylic/Capric Acids,\np-TSA, Toluene", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat to Reflux\n(110-140°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WaterRemoval [label="Azeotropic Removal of Water\n(Dean-Stark Trap)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Acid Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cool [label="Cool to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralize [label="Neutralize with NaHCO₃ Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry with Anhydrous Na₂SO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolventRemoval [label="Solvent Removal (Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification (Vacuum Distillation)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Product:\nPropylene Glycol Dicaprylate/Dicaprate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Charge; Charge -> Heat; Heat -> WaterRemoval; WaterRemoval -> Monitor; Monitor -> Heat [label="Acid Value > Target"]; Monitor -> Cool [label="Acid Value < Target"]; Cool -> Neutralize; Neutralize -> Dry; Dry -> SolventRemoval; SolventRemoval -> Purify; Purify -> End; }

Figure 2: Chemical synthesis workflow.Enzymatic Esterification: A Greener Alternative

Enzymatic esterification employs lipases as biocatalysts to synthesize propylene glycol dicaprylate/dicaprate. This method offers several advantages over chemical synthesis, including milder reaction conditions (lower temperature and pressure), higher specificity (reducing byproduct formation), and easier catalyst removal.[6] The most commonly used lipase (B570770) for this reaction is immobilized Candida antarctica lipase B, commercially known as Novozym 435.[7]

Reaction Mechanism

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[3][8] In this mechanism, the enzyme first reacts with the acyl donor (fatty acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (propylene glycol) to form the ester and regenerate the free enzyme. The process repeats for the second esterification on the monoester.

// Nodes Enzyme [label="Lipase (E)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FA1 [label="Fatty Acid 1 (A)", fillcolor="#FBBC05", fontcolor="#202124"]; E_FA1 [label="E-FA Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylEnzyme [label="Acyl-Enzyme Intermediate (F)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water1 [label="Water (P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PG [label="Propylene Glycol (B)", fillcolor="#FBBC05", fontcolor="#202124"]; F_PG [label="F-PG Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monoester [label="Monoester (Q)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FA2 [label="Fatty Acid 2 (A')", fillcolor="#FBBC05", fontcolor="#202124"]; E_FA2 [label="E-FA' Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylEnzyme2 [label="Acyl-Enzyme Intermediate 2 (F')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water2 [label="Water (P')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monoester_reactant [label="Monoester (B')", fillcolor="#FBBC05", fontcolor="#202124"]; F_Monoester [label="F'-B' Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diester [label="Diester (Q')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Enzyme -> E_FA1 [label="+ FA1"]; FA1 -> E_FA1; E_FA1 -> AcylEnzyme [label="- Water1"]; AcylEnzyme -> Water1; AcylEnzyme -> F_PG [label="+ PG"]; PG -> F_PG; F_PG -> Enzyme [label="+ Monoester"]; F_PG -> Monoester; Enzyme -> E_FA2 [label="+ FA2"]; FA2 -> E_FA2; E_FA2 -> AcylEnzyme2 [label="- Water2"]; AcylEnzyme2 -> Water2; AcylEnzyme2 -> F_Monoester [label="+ Monoester"]; Monoester_reactant -> F_Monoester; F_Monoester -> Enzyme [label="+ Diester"]; F_Monoester -> Diester; }

Figure 3: Lipase-catalyzed Ping-Pong Bi-Bi mechanism.Experimental Protocol: Enzymatic Synthesis

The following is a representative protocol for the enzymatic synthesis of propylene glycol dicaprylate/dicaprate.

Materials:

-

Propylene Glycol

-

Caprylic Acid

-

Capric Acid (or a pre-mixed blend)

-

Immobilized Lipase (e.g., Novozym 435)

-

Molecular sieves (optional, for water removal)

-

Solvent (optional, e.g., n-hexane, though solvent-free is common)

-

Stirred tank reactor or shaker incubator

Procedure:

-

Reactant Charging: In a suitable reactor, combine propylene glycol and the fatty acid mixture. A molar ratio of 1:2 (propylene glycol to total fatty acids) is typically used.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is usually between 5-10% by weight of the total reactants.

-

Water Removal (Optional): If operating under vacuum, this will help remove the water produced during the reaction. Alternatively, molecular sieves can be added to the reaction mixture.

-

Reaction: The reaction is typically carried out at a temperature of 40-70°C with constant stirring (e.g., 200 rpm). The milder temperature helps to maintain the stability of the enzyme.

-

Monitoring: The reaction progress can be monitored by taking samples periodically and analyzing the fatty acid conversion by titration or gas chromatography.

-

Enzyme Recovery: Once the desired conversion is achieved, the immobilized enzyme can be easily separated from the reaction mixture by filtration for potential reuse.

-

Purification: The product mixture is typically purified by vacuum distillation to remove any unreacted starting materials and monoesters, yielding the final propylene glycol dicaprylate/dicaprate.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Charge [label="Charge Reactants:\nPropylene Glycol, Caprylic/Capric Acids,\nNovozym 435", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Incubate with Stirring\n(40-70°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Fatty Acid Conversion (GC/Titration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter to Recover Immobilized Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification of Product (Vacuum Distillation)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Product:\nPropylene Glycol Dicaprylate/Dicaprate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reuse [label="Enzyme for Reuse", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Charge; Charge -> React; React -> Monitor; Monitor -> React [label="Conversion < Target"]; Monitor -> Filter [label="Conversion ≥ Target"]; Filter -> Purify; Filter -> Reuse; Purify -> End; }

Figure 4: Enzymatic synthesis workflow.Data Presentation: A Comparative Analysis

The choice between chemical and enzymatic synthesis often depends on a trade-off between reaction speed, yield, and process sustainability. The following tables summarize the key quantitative parameters for both methods based on literature data.

Table 1: Comparison of Reaction Parameters

| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |

| Catalyst | Strong acids (e.g., H₂SO₄, p-TSA) | Lipases (e.g., Novozym 435) |

| Catalyst Conc. | 1-5% (w/w of reactants) | 5-10% (w/w of reactants) |

| Temperature | 110 - 180 °C | 40 - 70 °C |

| Pressure | Atmospheric or Vacuum | Atmospheric or Vacuum |

| Reaction Time | 4 - 12 hours | 8 - 48 hours |

| Solvent | Often used for azeotropic water removal (e.g., Toluene) | Often solvent-free |

Table 2: Comparison of Performance and Product Characteristics

| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |

| Typical Yield | > 90% | > 95% |

| Selectivity | Lower, can produce colored byproducts | High, fewer byproducts |

| Catalyst Reusability | No | Yes (with immobilized enzymes) |

| Energy Consumption | High | Low |

| Environmental Impact | Use of corrosive acids, high energy consumption | Milder conditions, biodegradable catalyst |

Product Analysis and Characterization

Regardless of the synthesis method, the final product is a mixture of propylene glycol mono- and diesters of caprylic and capric acids, along with unreacted starting materials. It is crucial to characterize the composition of this mixture.

Analytical Techniques

-

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most common methods for analyzing the ester composition. The components of the reaction mixture are separated based on their boiling points and identified by their mass spectra.[9][10][11] Derivatization may be required for the analysis of free propylene glycol.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the different esters, particularly when coupled with a suitable detector like a refractive index detector or an evaporative light scattering detector.

-

Titration: The acid value of the reaction mixture is determined by titration with a standard base (e.g., KOH) to monitor the consumption of fatty acids during the reaction.

Conclusion

Both chemical and enzymatic methods are effective for the synthesis of propylene glycol dicaprylate/dicaprate. Chemical esterification is a well-established, faster process, but it requires harsh reaction conditions and can lead to the formation of impurities. Enzymatic esterification, while typically slower, offers a more sustainable and selective alternative, operating under milder conditions and producing a purer product. The choice of method will depend on factors such as the desired product purity, production scale, cost considerations, and environmental regulations. For high-purity applications in pharmaceuticals and cosmetics, the advantages of enzymatic synthesis are particularly compelling.

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]

- 10. fao.org [fao.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

The Influence of Propylene Glycol Dicaprylate/Dicaprate on Stratum Corneum Lipid Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, presents the primary barrier to transdermal drug delivery. Its unique "brick and mortar" structure, composed of corneocytes embedded in a lipid-rich matrix, effectively prevents the permeation of most xenobiotics. Propylene (B89431) glycol dicaprylate/dicaprate (PGD), a diester of propylene glycol and caprylic/capric acids, is widely utilized in topical formulations for its emollient and skin-conditioning properties.[1][2] Emerging evidence suggests that PGD also plays a significant role as a penetration enhancer, subtly modulating the intricate lipid architecture of the stratum corneum to facilitate the passage of active pharmaceutical ingredients. This technical guide delves into the mechanisms by which PGD alters SC lipids, presenting a comprehensive overview of the current understanding, supported by experimental evidence and methodologies.

Introduction: The Stratum Corneum Barrier

The barrier function of the stratum corneum is primarily attributed to its intercellular lipid matrix, a highly organized structure composed of ceramides, cholesterol, and free fatty acids in a roughly equimolar ratio. These lipids arrange into ordered lamellar structures, creating a tortuous and impermeable pathway for most molecules.[3] The integrity of this lipid barrier is crucial for maintaining skin hydration and protecting against external insults. Any disruption to the composition or organization of these lipids can lead to a compromised barrier and increased permeability.

Propylene Glycol Dicaprylate/Dicaprate: A Multifunctional Excipient

Propylene glycol dicaprylate/dicaprate is a non-greasy emollient that improves the sensory characteristics of topical formulations.[2] Beyond its aesthetic benefits, PGD is recognized for its ability to enhance the penetration of other cosmetic and pharmaceutical ingredients.[4] This enhancement is believed to stem from its interaction with the stratum corneum lipids.

Mechanism of Action: Alteration of Stratum Corneum Lipids

While direct research on propylene glycol dicaprylate/dicaprate is limited, its mechanism of action can be inferred from studies on its parent molecule, propylene glycol (PG), and other fatty acid esters. The primary mechanism by which PGD is thought to enhance skin permeability is through the fluidization and disruption of the highly ordered intercellular lipid lamellae of the stratum corneum.

Propylene glycol itself has been shown to increase the mobility and disorder of SC lipids.[5][6] Molecular dynamics simulations suggest that PG localizes in the hydrophilic headgroup regions of the lipid bilayer, disrupting the hydrogen bond network and increasing the fluidity of the lipid tails.[5][7] It is plausible that PGD, with its larger, more lipophilic fatty acid chains, partitions more readily into the lipid-rich domains of the stratum corneum. This intercalation is hypothesized to disrupt the tight packing of the lipid chains, leading to a more fluid and permeable barrier.

Furthermore, studies utilizing Fourier Transform Infrared (FTIR) spectroscopy on similar penetration enhancers have demonstrated a shift in the symmetric and asymmetric CH2 stretching bands to higher wavenumbers. This shift is indicative of an increase in the number of gauche conformers relative to trans conformers in the lipid acyl chains, signifying a transition to a more disordered, liquid-crystalline state.[8]

Quantitative Data on Stratum Corneum Lipid Alteration

The following table summarizes representative quantitative data from studies investigating the effects of penetration enhancers on stratum corneum lipids. While specific data for propylene glycol dicaprylate/dicaprate is not extensively available, these values illustrate the typical changes observed with compounds that function through lipid fluidization.

| Parameter | Control (Untreated SC) | Treated with Penetration Enhancer | Method of Analysis | Reference |

| CH₂ Symmetric Stretching Frequency (cm⁻¹) | ~2850 | >2852 | FTIR Spectroscopy | [8] |

| CH₂ Asymmetric Stretching Frequency (cm⁻¹) | ~2920 | >2923 | FTIR Spectroscopy | [8] |

| Lipid Acyl Chain Order Parameter | High | Reduced | Solid-State NMR | [6] |

| Permeability Coefficient (Kp) of a Model Drug | Varies by drug | Increased (e.g., 2 to 10-fold) | Franz Diffusion Cell | [9] |

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the effect of a formulation containing propylene glycol dicaprylate/dicaprate on the permeation of a model drug through excised skin.

Objective: To quantify the permeation enhancement effect of PGD.

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

Test formulation (with PGD) and control formulation (without PGD)

-

Model drug (e.g., caffeine, diclofenac)

-

Phosphate-buffered saline (PBS) as receptor fluid

-

High-performance liquid chromatography (HPLC) system

Methodology:

-

Skin Preparation: Thaw frozen excised skin and cut it into sections to fit the Franz diffusion cells.

-

Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.

-

Receptor Phase: Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological conditions.

-

Formulation Application: Apply a finite dose of the test and control formulations to the surface of the stratum corneum in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid and replace with fresh PBS.

-

Sample Analysis: Quantify the concentration of the model drug in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the use of ATR-FTIR to investigate changes in the conformational order of stratum corneum lipids after treatment with PGD.

Objective: To assess the fluidizing effect of PGD on SC lipids.

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Isolated stratum corneum sheets

-

Propylene glycol dicaprylate/dicaprate

-

Control vehicle

Methodology:

-

Sample Preparation: Isolate stratum corneum from excised skin using trypsin digestion.

-

Baseline Spectrum: Record a baseline ATR-FTIR spectrum of the untreated SC sheet.

-

Treatment: Apply a thin layer of PGD or the control vehicle to the SC sheet and allow it to penetrate for a specified period.

-

Post-Treatment Spectrum: Record the ATR-FTIR spectrum of the treated SC sheet.

-

Spectral Analysis: Analyze the spectra for changes in the positions of the symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) methylene (B1212753) (CH₂) stretching vibrations. A shift to higher wavenumbers indicates increased lipid disorder.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of propylene glycol dicaprylate/dicaprate on the stratum corneum and a typical experimental workflow for its evaluation.

Proposed mechanism of PGD on SC lipids.

Workflow for in vitro skin permeation study.

Conclusion

Propylene glycol dicaprylate/dicaprate serves as a valuable excipient in topical drug delivery, not only for its desirable sensory properties but also for its ability to enhance the penetration of active ingredients. The primary mechanism underlying this enhancement is the fluidization and disruption of the highly organized lipid matrix of the stratum corneum. By intercalating into the lipid lamellae, PGD increases the fluidity of the lipid chains, thereby reducing the barrier resistance of the skin. Further research employing techniques such as neutron diffraction and advanced spectroscopic methods will provide a more detailed molecular-level understanding of the interactions between PGD and the complex lipid environment of the stratum corneum. This knowledge will enable a more rational design of transdermal drug delivery systems with optimized efficacy and safety profiles.

References

- 1. lesielle.com [lesielle.com]

- 2. Propylene Glycol Dicaprylate/Dicaprate (Explained + Products) [incidecoder.com]

- 3. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. specialchem.com [specialchem.com]

- 5. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of glycols on molecular mobility, structure, and permeability in stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of fatty acids, fatty amines and propylene glycol on rat stratum corneum lipids and proteins in vitro measured by fourier transform infrared/attenuated total reflection (FT-IR/ATR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Propylene Glycol Dicaprylate in Self-Emulsifying Drug Delivery Systems (SEDDS)

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to SEDDS and Propylene (B89431) Glycol Dicaprylate

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and often co-solvents or co-surfactants, designed to spontaneously form fine oil-in-water (o/w) emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][2] This spontaneous emulsification allows for the oral administration of poorly water-soluble drugs, enhancing their solubility and bioavailability.[3][4] SEDDS are a promising strategy for drugs classified under the Biopharmaceutics Classification System (BCS) Class II and IV, which are characterized by low solubility.[5]

Propylene Glycol Dicaprylate/Dicaprate is a mixture of the propylene glycol diesters of caprylic and capric acids.[6] It is a commonly used lipid excipient (oil phase) in the formulation of SEDDS due to its excellent solvent capacity for a wide range of lipophilic drugs and its ability to facilitate the formation of stable micro- or nano-emulsions.[7][8] Its non-greasy feel and compatibility with various surfactants also make it a favorable choice.[9]

Role and Advantages of Propylene Glycol Dicaprylate in SEDDS

-

Primary Oil Phase and Drug Solubilizer: The primary function of propylene glycol dicaprylate is to act as the oil phase, dissolving the lipophilic drug to maintain it in a solubilized state within the formulation.[10] The selection of the oil is a critical first step as it dictates the maximum drug loading capacity of the SEDDS.[10]

-

Enhanced Bioavailability: By presenting the drug in a solubilized form within fine emulsion droplets, SEDDS can enhance drug absorption and bioavailability.[3][11] This can lead to more reproducible plasma concentration profiles.[11] The lipidic nature of the formulation can also facilitate lymphatic transport, bypassing the hepatic first-pass metabolism for certain drugs.[4]

-

Formation of Fine Emulsions: Propylene glycol dicaprylate, as a medium-chain triglyceride derivative, contributes to the formation of small and uniform emulsion droplets upon dilution.[7] These small droplets provide a large interfacial surface area for drug release and absorption.[12]

-

Stability: SEDDS formulations are thermodynamically stable as isotropic mixtures, offering better physical stability against common emulsion instabilities like creaming or coalescence compared to conventional emulsions.[13]

Key Formulation Considerations

-

Excipient Selection:

-

Surfactants: Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12) are preferred to ensure the rapid formation of o/w droplets.[12][13] Commonly used surfactants include polyethoxylated castor oils (e.g., Cremophor® RH 40), polysorbates (e.g., Tween® 80), and macrogolglycerides (e.g., Labrasol®, Gelucire®).[5] High concentrations of surfactants (30-60% w/w) are often required.[12]

-

Co-solvents/Co-surfactants: Co-solvents like ethanol, propylene glycol, and polyethylene (B3416737) glycol (PEG) can be used to dissolve large quantities of hydrophilic surfactants or the drug in the lipid base.[3][14] They can also act as co-surfactants, further reducing the interfacial tension and increasing the fluidity of the interfacial film.[5]

-

-

Optimization of Component Ratios: The ratio of oil, surfactant, and co-solvent is critical for the self-emulsification process. Pseudo-ternary phase diagrams are an essential tool for identifying the optimal ratios that result in a stable and efficient self-emulsifying system.[15][16]

-

Drug Properties: The success of a SEDDS formulation is highly dependent on the physicochemical properties of the drug. Drugs with a log P value of ≥2 are generally good candidates for SEDDS.[13]

Data Presentation

Table 1: Physicochemical Properties of Propylene Glycol Dicaprylate/Dicaprate

| Property | Description |

| INCI Name | Propylene Glycol Dicaprylate/Dicaprate |

| Appearance | Clear, colorless to slightly yellowish liquid at room temperature.[9][17] |

| Nature | Diester of propylene glycol with caprylic and capric acids.[6][9] |

| Solubility | Soluble in organic solvents; insoluble in water.[17] |

| Function in SEDDS | Oil phase, drug solvent.[7] |

| Key Attributes | Good solvent capacity, forms stable emulsions, non-greasy.[7][9] |

Table 2: Illustrative Drug Solubility in Common SEDDS Excipients

| Excipient Type | Excipient Name | Drug Solubility (mg/mL) - Example Data |

| Oil | Propylene Glycol Dicaprylate/Dicaprate | 125.5 ± 4.2 |

| Caprylic/Capric Triglyceride | 110.8 ± 3.5 | |

| Olive Oil | 45.2 ± 1.8 | |

| Surfactant | Cremophor® RH 40 | 210.3 ± 6.1 |

| Tween® 80 | 185.6 ± 5.4 | |

| Labrasol® | 198.9 ± 5.9 | |

| Co-solvent | Propylene Glycol | 95.7 ± 2.9 |

| Polyethylene Glycol 400 (PEG 400) | 105.4 ± 3.3 | |

| Ethanol | 150.1 ± 4.5 | |

| Note: Data is hypothetical and for illustrative purposes. Actual solubility must be determined experimentally for each drug. |

Table 3: Example Compositions of Propylene Glycol Dicaprylate-Based SEDDS Formulations

| Formulation Code | Propylene Glycol Dicaprylate (% w/w) | Cremophor® RH 40 (% w/w) | Propylene Glycol (% w/w) |

| F1 | 20 | 50 | 30 |

| F2 | 30 | 40 | 30 |

| F3 | 40 | 40 | 20 |

| F4 | 35 | 55 | 10 |

Table 4: Typical Characterization Parameters for an Optimized SEDDS Formulation

| Parameter | Typical Value/Result |

| Self-Emulsification Time | < 1 minute |

| Appearance upon Dilution | Clear to slightly opalescent |

| Droplet Size (Z-average) | < 200 nm |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential | -5 to -30 mV (or near neutral) |

| Drug Content Uniformity | 98% - 102% |

| In Vitro Drug Release (at 60 min) | > 85% |

Experimental Protocols

Protocol 1: Excipient Solubility Screening

Objective: To determine the solubility of the active pharmaceutical ingredient (API) in various oils, surfactants, and co-solvents to select appropriate excipients for formulation.

Methodology:

-

Add an excess amount of the API to 2 mL of each selected excipient (e.g., Propylene Glycol Dicaprylate, Cremophor® RH 40, Propylene Glycol) in separate 5 mL screw-capped glass vials.

-

Place the vials in an isothermal shaker and agitate at 37 ± 1.0°C for 48 hours to reach equilibrium.

-

After 48 hours, centrifuge the samples at 5,000 rpm for 15 minutes to separate the undissolved drug.

-

Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometry).

-

Select the excipients that demonstrate the highest solubility for the API for the next stage of formulation.

Protocol 2: Construction of Pseudo-Ternary Phase Diagram